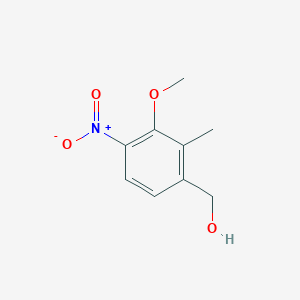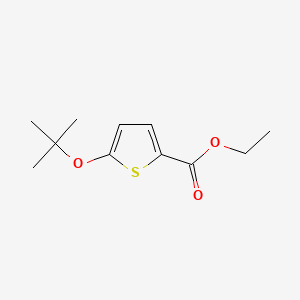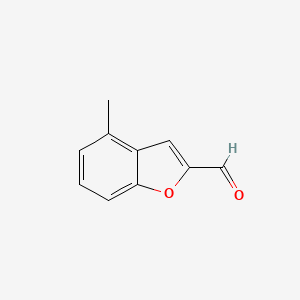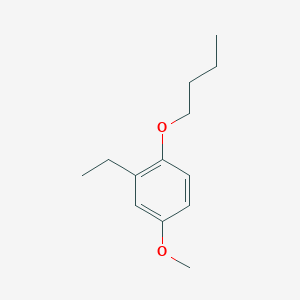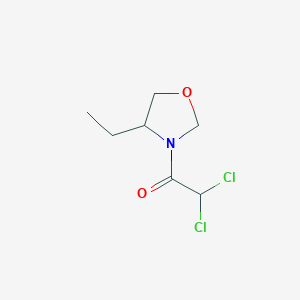
2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- typically involves a cycloaddition reaction of an amino alcohol with an aldehyde or ketone, followed by acylation with dichloroacetyl chloride. The reaction is often carried out in benzene under reflux conditions . The general synthetic route can be summarized as follows:
Cycloaddition Reaction: An amino alcohol reacts with an aldehyde or ketone to form an oxazolidine intermediate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: The dichloroacetyl group can be substituted with other acyl groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and tetrabutylammonium iodide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acyl chlorides and bases like sodium hydroxide are commonly used.
Major Products
The major products formed from these reactions include various oxazolidine derivatives, oxazolidinones, and substituted oxazolidines .
Scientific Research Applications
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- has several scientific research applications:
Mechanism of Action
The mechanism of action of OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- involves the induction of detoxifying enzymes and interaction with molecular targets. For instance, in maize, it induces the production of glutathione and the activity of glutathione S-transferase, which helps detoxify herbicides . The compound also interacts with acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Similar Compounds
3-(DICHLOROACETYL)-2,2,5-TRIMETHYL-1,3-OXAZOLIDINE: Similar in structure but with different substituents, leading to variations in biological activity.
OXAZOLIDINONES: These compounds share the oxazolidine ring but differ in their functional groups and applications, particularly as antibiotics.
Uniqueness
OXAZOLIDINE, 3-(DICHLOROACETYL)-4-ETHYL- is unique due to its specific dichloroacetyl group, which imparts distinct biological activities and makes it a valuable compound in both agricultural and pharmaceutical research .
Properties
CAS No. |
52836-86-9 |
|---|---|
Molecular Formula |
C7H11Cl2NO2 |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO2/c1-2-5-3-12-4-10(5)7(11)6(8)9/h5-6H,2-4H2,1H3 |
InChI Key |
MCNAPBRXUMKCJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COCN1C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)


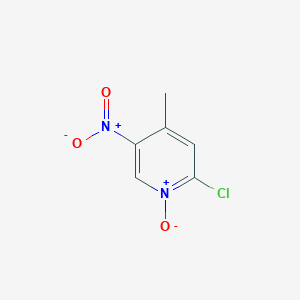
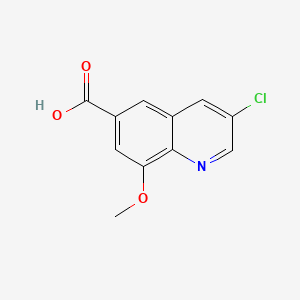
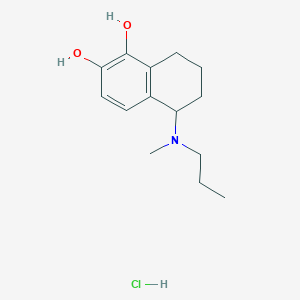

![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
